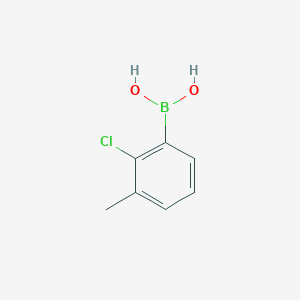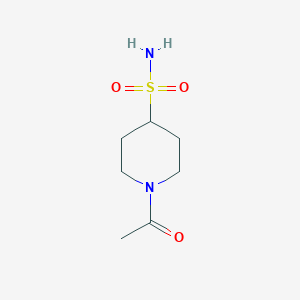
1-Acetylpiperidine-4-sulfonamide
描述
1-Acetylpiperidine-4-sulfonamide is a compound that is typically used in scientific experiments as a reagent, biological probe, or as a precursor for the synthesis of other chemical compounds. It has a molecular weight of 206.27 g/mol. The IUPAC name for this compound is 1-acetyl-4-piperidinesulfonamide .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The structure of 1-Acetylpiperidine-4-sulfonamide is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a sulfonamide functional group, which is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .
Chemical Reactions Analysis
Sulfonamides, such as 1-Acetylpiperidine-4-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .
科学研究应用
Synthesis and Biological Potential of Novel Sulfonamide Drugs
Research focused on the synthesis of sulfonamides has demonstrated their antimicrobial and anti-inflammatory potentials. Sulfonamides are synthesized through reactions involving various chemicals, with their structures confirmed via techniques like FT-IR spectroscopy and elemental analysis. Their biological activities, particularly against bacterial strains, have been investigated, showing significant antibacterial potential against organisms like Escherichia coli. This underscores their potential as future medicinal drugs due to their safety profile confirmed through cytotoxicity assessments (Hussain et al., 2022).
Environmental Monitoring and Analysis
Sulfonamides' presence in environmental samples, such as water bodies, has been a focus of several studies. Techniques like high-performance liquid chromatography (HPLC) have been developed for detecting sulfonamide residues in food and environmental samples, showcasing the compound's relevance in monitoring environmental pollution and food safety. These studies highlight the method's specificity, sensitivity, and applicability in various matrices, emphasizing sulfonamides' environmental impact and the need for effective monitoring tools (Premarathne et al., 2017).
Inhibition Studies for Drug Design
Sulfonamides serve as key molecules in designing inhibitors for various enzymes implicated in diseases. Their role in inhibiting enzymes like carbonic anhydrases, which are critical in conditions such as glaucoma, epilepsy, and certain cancers, has been extensively documented. The patent review of sulfonamide inhibitors from 2013 to the present provides insights into their applications in treating bacterial infections and other conditions, further illustrating the sulfonamide group's significance in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Fate and Degradation
The environmental fate of sulfonamides, including their biodegradation and photolysis, is crucial for assessing their environmental impact. Studies have explored how sulfonamides and their metabolites degrade in various environmental contexts, providing essential information for environmental risk assessment. For instance, research on the biodegradation pathways of sulfonamides highlights unique microbial strategies to eliminate these compounds, contributing to our understanding of their persistence and potential resistance propagation in the environment (Ricken et al., 2013).
未来方向
Piperidine derivatives, including 1-Acetylpiperidine-4-sulfonamide, continue to be an area of interest in drug discovery due to their wide range of pharmacological activities . Future research may focus on the development of new synthesis methods, exploration of additional biological activities, and the design of new drugs based on the piperidine scaffold .
属性
IUPAC Name |
1-acetylpiperidine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGXDOPYAIGWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidine-4-sulfonamide | |
CAS RN |
1248421-31-9 | |
| Record name | 1-acetylpiperidine-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



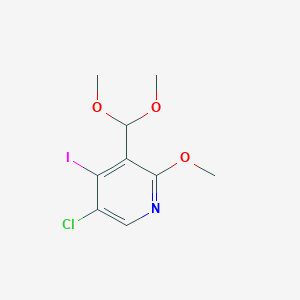



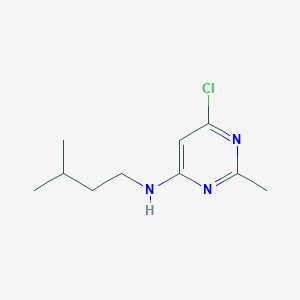

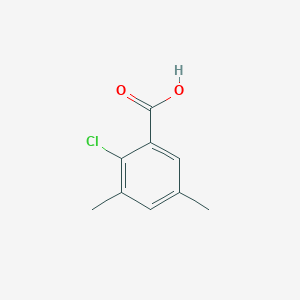
![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

